molecular formula C13H24N2O2S B6616472 tert-butyl N-(1-carbamothioylcycloheptyl)carbamate CAS No. 1343605-73-1

tert-butyl N-(1-carbamothioylcycloheptyl)carbamate

Cat. No.: B6616472
CAS No.: 1343605-73-1
M. Wt: 272.41 g/mol
InChI Key: QRTOSHYPFSTWSM-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-carbamothioylcycloheptyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This compound is particularly interesting due to its unique structure, which includes a cycloheptyl ring and a carbamothioyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-carbamothioylcycloheptyl)carbamate typically involves the reaction of tert-butyl carbamate with a cycloheptyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. The purification of the product can be achieved using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(1-carbamothioylcycloheptyl)carbamate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding amine and thiol. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.

    Substitution: Amines, alcohols, dichloromethane, and acetonitrile.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Substituted carbamates, amines, and alcohols.

Scientific Research Applications

Chemistry: tert-Butyl N-(1-carbamothioylcycloheptyl)carbamate is used as a protecting group for amines in organic synthesis. It is particularly useful in the synthesis of peptides and other complex molecules where selective protection and deprotection of functional groups are required.

Biology: In biological research, this compound can be used to study the effects of carbamate derivatives on enzyme activity and protein function. It can also be used as a tool to investigate the role of specific amine groups in biological processes.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It can also be used as an intermediate in the synthesis of agrochemicals and other functional materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-carbamothioylcycloheptyl)carbamate involves the formation of a stable carbamate linkage with amine groups. This linkage can protect the amine from unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild acidic or basic conditions to release the free amine. The carbamothioyl group can also interact with biological targets, such as enzymes, by forming reversible covalent bonds with active site residues.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler carbamate used as a protecting group for amines.

    tert-Butyl N-(1-carbamothioylcyclopentyl)carbamate: A similar compound with a cyclopentyl ring instead of a cycloheptyl ring.

    tert-Butyl N-(1-carbamothioylcyclohexyl)carbamate: A similar compound with a cyclohexyl ring.

Uniqueness: tert-Butyl N-(1-carbamothioylcycloheptyl)carbamate is unique due to its cycloheptyl ring, which provides different steric and electronic properties compared to its cyclopentyl and cyclohexyl analogs. This can result in different reactivity and selectivity in chemical reactions, making it a valuable compound for specific synthetic applications.

Properties

IUPAC Name

tert-butyl N-(1-carbamothioylcycloheptyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2S/c1-12(2,3)17-11(16)15-13(10(14)18)8-6-4-5-7-9-13/h4-9H2,1-3H3,(H2,14,18)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTOSHYPFSTWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCCC1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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